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Compound Name: Cannflavin C
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin C is a prenylated flavonoid found in Cannabis sativa L. that, along with its isomers
Cannflavin A and B, has garnered significant interest within the scientific community. These
compounds are noted for their potential therapeutic properties, including anti-inflammatory and
antioxidant activities. A thorough understanding of their chemical structure is paramount for
further research and development. This technical guide provides a detailed interpretation of the
nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Cannflavin C,
offering a comprehensive resource for its identification and characterization.

Spectroscopic Data of Cannflavin C

The structural elucidation of Cannflavin C was achieved through a combination of one- and
two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry. The
following tables summarize the key quantitative data obtained from these analyses.

Table 1: *H and **C NMR Spectroscopic Data for
Cannflavin C (in CDCIs)
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Position oC (ppm) OH (ppm), mulit. (J in Hz)
Flavonoid Skeleton

2 163.9 -

3 103.5 6.66, s

4 182.2 -

5 161.5 -

6 98.9 6.36, s

7 162.4 -

8 106.5 -

9 155.4 -

10 103.8 -

1 122.9 -

2' 115.1 7.58, d (2.0)
3 146.5 -

4 148.1 -

5' 114.5 7.01,d (8.0)
6' 121.2 7.64, dd (2.0, 8.0)
3'-OCHs 56.1 3.98, s
Geranyl Group

1" 21.6 3.57,d (6.8)
2" 122.1 5.35,1(6.8)
3" 137.9 -

4" 39.7 2.08, m

5" 26.3 2.04, m
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6" 123.8 5.02, t (6.5)
7" 131.9

8" 25.6 1.82,'s

9" 17.7 1.53, s

10" 16.3 1.48, s

Data sourced from Radwan et al., Phytochemistry, 2008.[1]

Table 2: High-Resolution Mass Spectrometry (HRMS)
Data for Cannflavin C
Mass-to-Charge Ratio

lonization Mode Molecular Formula
(m/z)

Positive [M+H]*+ C26H2806

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and

characterization of Cannflavin C.

Isolation of Cannflavin C

o Extraction: Dried and powdered aerial parts of Cannabis sativa are subjected to sequential
extraction with solvents of increasing polarity, typically starting with hexane, followed by
dichloromethane, ethyl acetate, and methanol.

» Chromatographic Separation: The crude extracts are then subjected to a series of
chromatographic techniques to isolate the target compound. This multi-step process often
involves:

o VLC (Vacuum Liquid Chromatography): The crude extract is fractionated on a silica gel
column using a gradient of solvents (e.g., hexane-ethyl acetate).
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o Sephadex LH-20 Column Chromatography: Fractions enriched with flavonoids are further
purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol).

o Preparative TLC (Thin-Layer Chromatography): Final purification is often achieved using
preparative TLC on silica gel plates with a mobile phase such as chloroform-methanol.

Spectroscopic Analysis
e NMR Spectroscopy:

o Sample Preparation: A few milligrams of purified Cannflavin C are dissolved in a
deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube.

o Instrumentation: *H NMR, 3C NMR, COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

o Data Acquisition: Standard pulse programs are used for each experiment. Key parameters
such as spectral width, acquisition time, and relaxation delay are optimized to obtain high-
quality spectra.

e Mass Spectrometry:

o Instrumentation: High-resolution mass spectra are obtained using an ESI-TOF
(Electrospray lonization-Time of Flight) or a similar high-resolution mass spectrometer.

o Sample Introduction: The sample, dissolved in a suitable solvent like methanol, is
introduced into the mass spectrometer via direct infusion or coupled with a liquid
chromatography system.

o Data Acquisition: Spectra are acquired in positive or negative ion mode to determine the
accurate mass of the molecular ion.

Spectroscopic Data Interpretation and Structure
Elucidation
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The structure of Cannflavin C was elucidated by a detailed analysis of its spectroscopic data.

e 1H NMR Spectrum: The *H NMR spectrum of Cannflavin C shows characteristic signals for
a flavonoid skeleton.[1] The singlets at & 6.66 and 6.36 are assigned to the protons at C-3
and C-6 of the A-ring, respectively. The ABX spin system observed for the B-ring protons
confirms the substitution pattern on this ring. The signals corresponding to the geranyl group
are also clearly visible, including the olefinic protons and the methyl singlets.[1]

e 13C NMR Spectrum: The 13C NMR spectrum displays 26 carbon signals, consistent with the
proposed molecular formula. The chemical shifts of the carbonyl carbon (C-4) at 4 182.2 and
the other carbons of the flavonoid core are in agreement with known values for similar
structures.

« 2D NMR (COSY, HSQC, HMBC):

o COSY: This experiment is used to establish the proton-proton correlations within the
molecule, particularly in the geranyl side chain.

o HSQC: This spectrum correlates the proton signals with their directly attached carbon
atoms, allowing for the unambiguous assignment of the 13C signals for all protonated
carbons.

o HMBC: The HMBC spectrum is crucial for determining the connectivity of the entire
molecule. Key HMBC correlations for Cannflavin C include the correlation between the
benzylic protons of the geranyl group (H-1") and the carbons of the A-ring (C-7, C-8, and
C-9), which definitively places the geranyl group at the C-8 position.[1] This is the key
structural feature that distinguishes Cannflavin C from its isomer, Cannflavin A, where the
geranyl group is located at C-6.[2]

e Mass Spectrometry: The high-resolution mass spectrum provides the exact mass of the
molecule, which is used to determine its elemental composition. The observed mass-to-
charge ratio for the protonated molecule confirms the molecular formula of C26H280s.

Visualization of the Spectroscopic Interpretation
Workflow
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The following diagram illustrates the logical workflow for the interpretation of spectroscopic data
in the structural elucidation of a natural product like Cannflavin C.
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Workflow for the isolation and structural elucidation of Cannflavin C.

Conclusion

The comprehensive analysis of 1H NMR, 13C NMR, 2D NMR, and HRMS data allows for the
unambiguous structural determination of Cannflavin C. The key distinguishing feature is the
placement of the geranyl group at the C-8 position of the flavonoid A-ring. This guide provides
researchers, scientists, and drug development professionals with the necessary spectroscopic
information and interpretation framework to confidently identify and work with this promising
natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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